2-Chloro-4-cyclobutoxybenzoic acid

Overview

Description

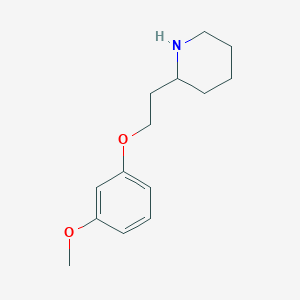

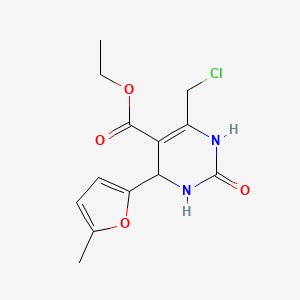

2-Chloro-4-cyclobutoxybenzoic acid is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 . It is a powder at room temperature .

Molecular Structure Analysis

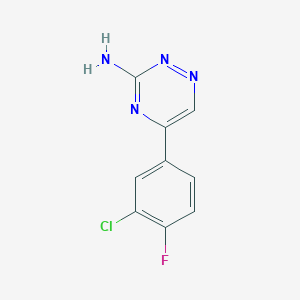

The InChI code for 2-Chloro-4-cyclobutoxybenzoic acid is 1S/C11H11ClO3/c12-10-6-8(15-7-2-1-3-7)4-5-9(10)11(13)14/h4-7H,1-3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-cyclobutoxybenzoic acid are not available, similar compounds have been studied in the context of Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.Physical And Chemical Properties Analysis

2-Chloro-4-cyclobutoxybenzoic acid is a powder at room temperature . It has a molecular weight of 226.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis of Other Compounds

“2-Chloro-4-cyclobutoxybenzoic acid” could be used as a starting material or intermediate in the synthesis of other complex organic compounds . Its unique structure, which includes a chloro group and a cyclobutoxy group attached to a benzoic acid moiety, could make it a valuable component in multi-step organic synthesis.

Herbicidal Applications

While not directly mentioned, compounds similar to “2-Chloro-4-cyclobutoxybenzoic acid” have been used in the synthesis of herbicidal ionic liquids . These ionic liquids have shown promising results in controlling the growth of certain plants. It’s possible that “2-Chloro-4-cyclobutoxybenzoic acid” could be used in a similar manner.

Pharmaceutical Applications

The compound could potentially be used in pharmaceutical applications. For instance, a chloro-substituted analog of creasin exhibited pronounced antitumor activity . While “2-Chloro-4-cyclobutoxybenzoic acid” is not this exact compound, it’s possible that it could exhibit similar biological activity due to the presence of the chloro group.

Material Science

In material science, “2-Chloro-4-cyclobutoxybenzoic acid” could potentially be used in the development of new materials. The unique properties of this compound, such as its solubility and thermal stability, could make it a valuable component in the creation of new materials with desired properties .

Chemical Research

“2-Chloro-4-cyclobutoxybenzoic acid” could be used in chemical research, particularly in studies focusing on the properties and reactions of chloro and cyclobutoxy groups. This could lead to a better understanding of these functional groups and their behavior in various chemical contexts .

Safety and Handling Research

Given the safety information provided for “2-Chloro-4-cyclobutoxybenzoic acid”, it could be used in research related to the safe handling and storage of chemicals . This could include studies on the effects of exposure to this compound and the development of safety protocols for its use.

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-cyclobutyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-10-6-8(15-7-2-1-3-7)4-5-9(10)11(13)14/h4-7H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWYJJSBVXMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-cyclobutoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)